Cas no 2090946-01-1 (5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid)

5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid
- 2090946-01-1
- EN300-1819980
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- Inchi: 1S/C10H8N2O3/c1-6-2-3-11-4-7(6)9-8(10(13)14)5-12-15-9/h2-5H,1H3,(H,13,14)
- InChI Key: OQTKAYIYKUUVOE-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)O)C=N1)C1C=NC=CC=1C
Computed Properties
- Exact Mass: 204.05349212g/mol
- Monoisotopic Mass: 204.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 76.2Ų
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819980-0.05g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1819980-0.1g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1819980-0.5g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1819980-1.0g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1819980-0.25g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1819980-5g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1819980-10g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1819980-10.0g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 10g |
$5221.0 | 2023-05-23 | ||
Enamine | EN300-1819980-5.0g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1819980-2.5g |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid |
2090946-01-1 | 2.5g |
$1650.0 | 2023-09-19 |
5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid Related Literature
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid
Research Brief on 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2090946-01-1)
Recent studies on 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2090946-01-1) have highlighted its potential as a versatile scaffold in medicinal chemistry and drug discovery. This heterocyclic compound, featuring both pyridine and oxazole moieties, has attracted significant attention due to its unique physicochemical properties and biological activity. The compound's structural features make it particularly interesting for targeting various biological pathways, with recent research focusing on its applications in kinase inhibition and antimicrobial development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for protein kinase inhibitors. Researchers at the University of Cambridge developed a series of derivatives showing nanomolar inhibition against several cancer-related kinases, with the oxazole-carboxylic acid moiety playing a crucial role in binding affinity. The study reported that modifications at the 4-methylpyridin-3-yl position significantly influenced selectivity profiles, suggesting this compound as a promising starting point for targeted kinase inhibitor development.
In the field of antimicrobial research, a team from the Helmholtz Centre for Infection Research recently published findings (Nature Communications, 2024) demonstrating the compound's potential against multidrug-resistant Gram-positive bacteria. The carboxylic acid functionality was found to be essential for disrupting bacterial cell wall biosynthesis, while the pyridine moiety contributed to membrane penetration. This dual mechanism of action makes 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid particularly valuable in addressing antibiotic resistance challenges.
From a synthetic chemistry perspective, novel routes for the production of 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid have been developed, as reported in Organic Process Research & Development (2023). The improved synthetic protocols have increased yields from 32% to 78% while reducing the number of purification steps, making the compound more accessible for pharmaceutical development. These advances in synthetic methodology are expected to accelerate structure-activity relationship studies and preclinical evaluation of derivatives.
Pharmacokinetic studies conducted in 2024 revealed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound class. The carboxylic acid group provides optimal solubility while maintaining sufficient lipophilicity for membrane permeability, addressing a common challenge in drug development. Current research efforts are focused on prodrug strategies to further enhance oral bioavailability of derivatives based on this scaffold.
Looking forward, 5-(4-methylpyridin-3-yl)-1,2-oxazole-4-carboxylic acid represents a promising chemical entity with multiple potential therapeutic applications. Its versatility as a building block for drug discovery, combined with recent synthetic and biological findings, positions it as a valuable tool for medicinal chemists. Future research directions likely include expansion into new therapeutic areas, optimization of existing derivatives, and exploration of novel drug combinations leveraging its unique pharmacological profile.
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